Piperidin-1-yl(thiazol-4-yl)methanone
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Overview
Description
Piperidin-1-yl(thiazol-4-yl)methanone is an organic compound that features a piperidine ring attached to a thiazole ring via a methanone group
Scientific Research Applications
Piperidin-1-yl(thiazol-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery for conditions such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Biochemical Analysis
Biochemical Properties
Piperidin-1-yl(thiazol-4-yl)methanone has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have anti-inflammatory properties, showing the highest IC 50 values for COX-1 inhibition . This suggests that this compound may interact with the COX-1 enzyme, inhibiting its activity .
Cellular Effects
It has been reported to have significant anti-inflammatory activity, suggesting that it may influence cell function by modulating inflammatory responses .
Molecular Mechanism
Its anti-inflammatory properties suggest that it may exert its effects at the molecular level by inhibiting the activity of the COX-1 enzyme . This could lead to changes in gene expression and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-1-yl(thiazol-4-yl)methanone typically involves the reaction of piperidine with thiazole derivatives under specific conditions. One common method includes the use of thiazole-4-carboxylic acid, which is first converted to its acid chloride using reagents like thionyl chloride. This intermediate is then reacted with piperidine to form the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or thiazole rings are substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, often under reflux conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine or thiazole derivatives.
Mechanism of Action
The mechanism by which Piperidin-1-yl(thiazol-4-yl)methanone exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation, microbial growth, or cell proliferation.
Comparison with Similar Compounds
Piperidin-1-yl(benzothiazol-2-yl)methanone: Similar structure but with a benzothiazole ring, often used in similar applications.
Piperidin-1-yl(pyridin-3-yl)methanone: Contains a pyridine ring, used in different pharmacological studies.
Uniqueness: Piperidin-1-yl(thiazol-4-yl)methanone is unique due to the specific combination of the piperidine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
piperidin-1-yl(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-9(8-6-13-7-10-8)11-4-2-1-3-5-11/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQJEVPCVRJMPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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